![molecular formula C16H13ClN2O2S2 B2806886 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide CAS No. 922474-12-2](/img/structure/B2806886.png)
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide, also known as CTTH, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. CTTH is a thiazole derivative that has been synthesized using a variety of methods.
Scientific Research Applications
Antimicrobial Activity
The synthesized derivatives of this compound have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. Notably, compounds such as d1, d2, and d3 demonstrated promising antimicrobial effects . Thiazole-based structures often exhibit antibacterial and antifungal properties due to their ability to interfere with lipid biosynthesis in bacteria.
Anticancer Potential
Cancer remains a significant global health challenge, and novel compounds are sought for potential therapeutic use. In the case of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide, compounds d6 and d7 showed remarkable activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro . These findings suggest that this compound could be explored further as a potential anticancer agent.
Molecular Docking Studies
Computational studies using molecular docking techniques revealed that compounds d1, d2, d3, d6, and d7 have favorable binding scores within the active sites of specific protein targets (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds hold promise as lead candidates for rational drug design . Understanding their binding interactions with relevant receptors is crucial for drug development.
Anti-Inflammatory Properties
While not explicitly studied for this compound, the thiazole nucleus has been associated with anti-inflammatory effects . Further investigations could explore whether N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide exhibits similar properties.
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities .
Mode of Action
It is known that thiazole nucleus, a part of the compound, exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Similar compounds have shown to affect the pathways related to antimicrobial and anticancer activities .
Result of Action
Similar compounds have shown promising antimicrobial and anticancer activities .
properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S2/c1-21-11-4-2-10(3-5-11)8-15(20)19-16-18-12(9-22-16)13-6-7-14(17)23-13/h2-7,9H,8H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTGARXSLILPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
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